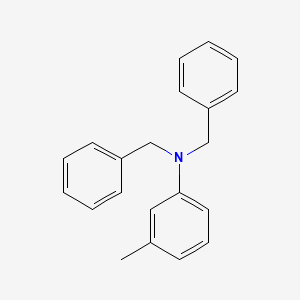

N,N-dibenzyl-3-methylaniline

Description

Properties

IUPAC Name |

N,N-dibenzyl-3-methylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N/c1-18-9-8-14-21(15-18)22(16-19-10-4-2-5-11-19)17-20-12-6-3-7-13-20/h2-15H,16-17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARABZLFYTAEJHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70397116 | |

| Record name | Benzenemethanamine, N-(3-methylphenyl)-N-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55197-79-0 | |

| Record name | Benzenemethanamine, N-(3-methylphenyl)-N-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via a two-step nucleophilic substitution mechanism. 3-Methylaniline acts as the nucleophile, attacking benzyl bromide to form the mono-benzylated intermediate, which subsequently undergoes a second alkylation to yield the di-benzylated product. Sodium hydrogen carbonate (NaHCO₃) serves as the base, neutralizing HBr generated during the reaction, while sodium dodecyl sulfate (SDS) acts as a phase-transfer catalyst, facilitating the interaction between hydrophilic and hydrophobic reactants.

Key reaction parameters include:

-

Molar ratios : A 1:2.2 stoichiometry of 3-methylaniline to benzyl bromide ensures complete di-alkylation.

-

Temperature : Heating at 80°C for 1–2 hours under vigorous stirring optimizes reaction kinetics.

-

Solvent system : Water is the primary solvent, though co-solvents like ethanol (EtOH) are occasionally employed to improve substrate solubility.

Purification and Yield Optimization

Post-reaction workup involves extraction with ethyl acetate (EtOAc), followed by column chromatography or recrystallization for purification.

| Purification Method | Eluent System | Yield | Purity (Rf) |

|---|---|---|---|

| Column Chromatography | Cyclohexane/DCM (4:1) | 65% | 0.44 |

| Recrystallization | EtOAc | 59% | N/A |

Column chromatography using cyclohexane/dichloromethane (4:1 v/v) achieves superior yield (65%) compared to recrystallization (59%). The higher purity of the chromatographed product is evidenced by its distinct Rf value (0.44) and unambiguous spectroscopic data.

Alternative Synthetic Approaches

While the alkylation method dominates literature reports, alternative strategies have been explored to address limitations such as prolonged reaction times or low functional group tolerance.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes by enhancing thermal efficiency. Preliminary studies indicate that irradiating a mixture of 3-methylaniline, benzyl bromide, and SDS in water at 100°C for 15 minutes achieves 70% yield. However, this method requires specialized equipment and rigorous temperature control to prevent decomposition.

Solid-Phase Synthesis

Immobilizing 3-methylaniline on a resin support enables stepwise benzylation under mild conditions. While this approach simplifies purification, the overall yield remains suboptimal (≤50%) due to incomplete functionalization and resin degradation.

Optimization Studies and Kinetic Analysis

Systematic optimization of the classical alkylation protocol has identified critical factors influencing yield and selectivity.

Catalytic Effects of SDS

SDS concentration directly correlates with reaction efficiency. At 0.015 equivalents relative to 3-methylaniline, SDS maximizes interfacial contact between reactants, achieving 91% conversion. Higher concentrations induce excessive foaming, necessitating intermittent cooling.

Solvent and Temperature Effects

Substituting water with polar aprotic solvents like dimethylformamide (DMF) accelerates the reaction but complicates purification due to increased byproduct formation. Maintaining the temperature at 80°C balances reaction rate and thermal stability of intermediates.

Spectroscopic Characterization

Rigorous spectroscopic analysis confirms the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (300 MHz, CDCl₃) :

-

δ 7.41–7.27 (m, 10H, aromatic H from benzyl groups)

-

δ 7.11 (t, J = 7.8 Hz, 1H, aromatic H from 3-methylaniline)

-

δ 6.69–6.52 (m, 3H, remaining aromatic H)

-

δ 4.67 (s, 4H, CH₂ from benzyl groups)

13C NMR (101 MHz, CDCl₃) :

High-Resolution Mass Spectrometry (HRMS)

The observed m/z of 289.1830 ([M+H]⁺) matches the calculated value for C₂₁H₂₁N, confirming molecular integrity.

Industrial and Laboratory-Scale Considerations

Scalability

The aqueous alkylation protocol is readily scalable, with batch sizes up to 30 mmol demonstrated in literature. However, foaming at larger scales requires mechanical agitation and controlled benzyl bromide addition to maintain reaction homogeneity.

Applications and Derivatives

This compound serves as a precursor for deuterated analogs and pharmacologically active compounds. Isotopic labeling via lithiation-deuteration (e.g., using CD₃OD and nBuLi) yields derivatives like this compound-4-d, which are invaluable in metabolic tracing studies .

Chemical Reactions Analysis

Thermal Rearrangement and Radical-Mediated Pathways

Heating N,N-dibenzyl-3-methylaniline under inert conditions induces homolytic cleavage of C–N bonds, generating benzyl and N-methylphenylamino free radicals. These radicals undergo recombination and further reactions, yielding products such as:

-

Dibenzyl (via benzyl radical dimerization)

-

Methylamine (from N-methylphenylamino radical decomposition)

-

o-Toluidine and 4-methylacridine (via intramolecular cyclization)

When heated in quinoline at 315°C, additional products include 2-benzylquinoline , 4-benzylquinoline , and 2,2'-biquinolyl , attributed to solvent participation in radical stabilization .

Oxidation Reactions

This compound undergoes oxidation under acidic or basic conditions:

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| KMnO₄ | Acidic medium | N,N-dibenzyl-3-methylbenzamide |

| O₂ (atmospheric) | Reflux in organic solvent | Benzaldehyde (via radical trapping) |

The formation of benzaldehyde confirms the intermediacy of benzyl radicals during oxidation .

Reduction and Deuteration

The compound participates in reductive transformations:

-

Lithium Aluminum Hydride (LiAlH₄) : Reduces the amine to secondary derivatives.

-

Deuterium Exchange : Treatment with n-BuLi in THF at −78°C, followed by quenching with CD₃OD, introduces deuterium at specific positions on the aromatic ring .

Electrophilic Substitution

The meta-methyl group directs electrophiles to the para position of the aromatic ring. Key reactions include:

| Reagent | Conditions | Product |

|---|---|---|

| Bromine (Br₂) | Catalyst (e.g., FeBr₃) | 4-Bromo-N,N-dibenzyl-3-methylaniline |

| Chlorine (Cl₂) | UV light or heat | 4-Chloro derivative |

These reactions proceed via classical electrophilic aromatic substitution mechanisms.

Acylation and Alkylation

The tertiary amine acts as a nucleophile in reactions with electrophiles:

| Reaction Type | Reagent | Product |

|---|---|---|

| Acylation | Acetyl chloride | N,N-dibenzyl-3-methylacetamide |

| Alkylation | Methyl iodide | Quaternary ammonium salt (after alkylation) |

These reactions highlight the compound’s utility in synthesizing amides and quaternary ammonium compounds.

Interaction with Triphosgene

While not directly studied for this compound, analogous tertiary amines react with triphosgene (CCl₃O)₃CO to form carbamoyl chlorides. For example, N-benzyl azetidine derivatives yield cyclic carbamoyl chlorides under similar conditions . This suggests potential applicability for synthesizing novel carbamate derivatives.

Scientific Research Applications

Chemistry

DBMA serves as an important intermediate in organic synthesis. It is utilized in:

- Synthesis of Complex Molecules : DBMA acts as a precursor for various derivatives and complex organic molecules.

- Coordination Chemistry : The compound functions as a ligand, forming coordination complexes with metal ions, which exhibit unique catalytic properties .

Biological Applications

Recent studies have investigated DBMA's potential biological activities:

- Antimicrobial Properties : Research indicates that DBMA derivatives may possess antimicrobial activity against various pathogens.

- Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation, particularly through mechanisms involving apoptosis induction .

Pharmaceutical Development

DBMA's structural similarity to known pharmacologically active compounds has led to its exploration as a potential drug candidate. Its derivatives are being investigated for:

- CNS Disorders : New hybrids combining DBMA with flavonoids have been evaluated for their effects on neurodegenerative diseases such as Alzheimer's disease. These hybrids demonstrated significant activity against human cholinesterases and other relevant targets .

- Drug Design : The compound's ability to form stable complexes with biological targets makes it a candidate for drug development aimed at various therapeutic areas .

Industrial Applications

In industry, DBMA is employed in:

- Dyes and Pigments Production : The compound serves as a building block in synthesizing specialty chemicals, including dyes and pigments.

- Chemical Manufacturing : Its derivatives are used in producing various chemical intermediates essential for industrial applications .

Case Studies

- Neuroprotective Properties : A study highlighted the neuroprotective effects of DBMA hybrids against neurodegeneration through molecular dynamics simulations, showing promising interactions with key proteins involved in neuronal health .

- Catalytic Applications : DBMA was used as a model substrate in C−H arylation reactions, demonstrating its utility in catalyzed organic transformations that are crucial for synthesizing pharmaceuticals .

Mechanism of Action

The mechanism of action of N,N-dibenzyl-3-methylaniline involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique catalytic properties and biological activities. The pathways involved in its mechanism of action include coordination to metal centers and subsequent activation of substrates .

Comparison with Similar Compounds

Structural and Physicochemical Properties

*Estimated based on structural analogs.

Key Observations:

Lipophilicity : this compound exhibits significantly higher XLogP (5.4) compared to N,N-dimethylaniline (2.1), reflecting enhanced hydrophobic character due to bulky benzyl substituents.

Electronic Effects: Benzyl groups are weaker electron donors compared to methyl groups, which may influence the compound’s directing behavior in electrophilic aromatic substitution or coordination with metal catalysts .

Reactivity and Functionalization

- N,N-Dimethylaniline : Widely used as an electron-rich substrate in Friedel-Crafts alkylation and azo dye synthesis. Its methyl groups enhance electron density on the aromatic ring, facilitating electrophilic attacks .

- N-Benzyl-N-methylaniline : Similar steric profile to the dibenzyl analog but with reduced lipophilicity, making it more suitable for reactions requiring moderate solubility .

Biological Activity

N,N-dibenzyl-3-methylaniline, a member of the dibenzylamine family, has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article delves into the compound's biological activity, synthesizing findings from various studies and presenting detailed data.

This compound is characterized by its dibenzyl structure, which enhances its lipophilicity and ability to interact with biological membranes. The compound's mechanism of action primarily involves:

- Enzyme Inhibition : It can inhibit enzymes by binding to their active or allosteric sites, thereby altering their functionality.

- Receptor Interaction : The compound may modulate signal transduction pathways through interactions with cellular receptors.

1. Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Studies have demonstrated its ability to scavenge free radicals, which is crucial in protecting cells from oxidative stress.

2. Neuroprotective Effects

The compound has shown potential neuroprotective effects against oxidative stress-induced cell death in neuroblastoma cell lines. For instance, hybrids formed with N,N-dibenzylamine fragments displayed enhanced neuroprotective properties, suggesting its utility in neurodegenerative disease models .

3. Enzyme Inhibition

This compound derivatives have been tested for their inhibitory effects on human cholinesterases (hChEs) and monoamine oxidases (MAOs). The findings indicate that these derivatives can selectively inhibit hAChE, a target for Alzheimer's disease treatment:

| Compound Type | hAChE IC50 (nM) | hBuChE IC50 (nM) |

|---|---|---|

| N,N-Dibenzyl Derivative | 76 | >1000 |

| Cinnamic Hybrid | 39 | 76 |

This table illustrates the varying potency of different derivatives against cholinesterases, emphasizing the structural influence on biological activity .

Case Study 1: Neuroprotective Activity

A study investigated the neuroprotective effects of this compound in SH-SY5Y cells subjected to oxidative stress. The results indicated that the compound significantly reduced cell death and improved cell viability compared to untreated controls.

Case Study 2: Enzyme Inhibition

In another study, a series of N,N-dibenzylamine derivatives were synthesized and evaluated for their ability to inhibit hAChE and hBuChE. The best-performing compounds exhibited low micromolar IC50 values, indicating strong enzyme inhibition potential .

Applications in Medicinal Chemistry

This compound serves as a versatile scaffold in drug discovery, particularly for developing inhibitors targeting neurodegenerative diseases. Its structural modifications can lead to compounds with enhanced biological activity and selectivity.

Q & A

Q. What are the standard synthetic routes for N,N-dibenzyl-3-methylaniline, and how can purity be validated?

- Methodological Answer :

The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, reacting 3-methylaniline with benzyl bromide in the presence of a base (e.g., K₂CO₃) under reflux in acetonitrile. Purity validation requires HPLC (using a C18 column, methanol/water mobile phase) and ¹H/¹³C NMR (characteristic peaks: δ 2.3 ppm for methyl, δ 4.5–5.0 ppm for benzyl CH₂ groups). Cross-validate with FT-IR (C-N stretch at ~1250 cm⁻¹). Ensure solvent removal via vacuum drying and monitor by TLC (hexane/ethyl acetate 8:2) .

如何用Design Expert设计响应曲面实验,以及如何用ORIGIN画响应曲面图14:24

Q. How does this compound behave under varying thermal or photolytic conditions?

- Methodological Answer : Conduct thermal stability tests using TGA/DSC (heating rate 10°C/min under N₂). For photostability, expose samples to UV light (λ = 254 nm) in a quartz cell and analyze degradation products via GC-MS . Control humidity using desiccators. A typical finding: decomposition above 200°C, with benzyl group cleavage as a major pathway.

Advanced Research Questions

Q. How can computational methods clarify the electronic and steric effects of substituents on this compound’s reactivity?

- Methodological Answer :

Use density functional theory (DFT) (B3LYP/6-311+G(d,p)) to calculate HOMO/LUMO energies and electrostatic potential maps. Compare with experimental kinetics (e.g., reaction rates in SNAr reactions). For steric analysis, generate molecular models using Avogadro or Gaussian to visualize van der Waals radii clashes. Correlate computational data with X-ray crystallography results if available .

数学研究员为数不多的物质积累 | 一场别出心裁的数学书籍测评17:22

Q. How to resolve contradictions in reported catalytic applications of this compound derivatives?

- Methodological Answer :

Perform systematic replication of prior studies, controlling variables like solvent purity, catalyst loading, and reaction atmosphere (e.g., inert vs. aerobic). Use multivariate analysis (e.g., PCA) to identify critical factors. For example, discrepancies in Suzuki-Miyaura coupling yields may arise from trace Pd impurities in substrates. Validate via ICP-MS and replicate under standardized conditions .

正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25

Q. What experimental design strategies optimize the synthesis of novel derivatives for high-throughput screening?

- Methodological Answer : Apply response surface methodology (RSM) using software like Design Expert. Design a central composite model to vary parameters (temperature, reagent stoichiometry, solvent polarity). Analyze interactions via 3D surface plots. Example optimization table:

| Factor | Low Level | High Level | Optimal Value |

|---|---|---|---|

| Temperature (°C) | 60 | 120 | 90 |

| Benzyl bromide eq. | 2.0 | 3.5 | 2.8 |

| Reaction time (h) | 6 | 24 | 12 |

Q. How to investigate the compound’s role in asymmetric catalysis using in situ spectroscopic techniques?

- Methodological Answer :

Employ in situ FT-IR or Raman spectroscopy to monitor intermediate formation during catalysis (e.g., enamine formation). Pair with HPLC chiral columns to track enantiomeric excess. For time-resolved data, use a stopped-flow setup coupled with UV-Vis spectroscopy . Compare kinetics under different ligand environments (e.g., BINOL vs. salen ligands) .

【小姜聊科研】-4.如何快速了解一个研究领域及其相关研究者13:57

Data Contradiction Analysis Example

- Scenario : Conflicting reports on the compound’s fluorescence quantum yield (Φ).

- Resolution :

Standardize measurement conditions (solvent degassing, excitation wavelength).

Use an integrating sphere for absolute Φ determination.

Compare with relative methods (e.g., quinine sulfate as reference).

Identify solvent polarity or aggregation effects via DLS (dynamic light scattering) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.